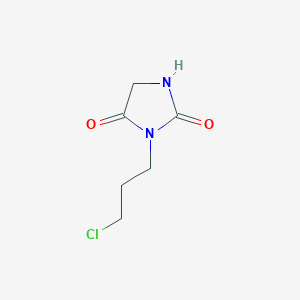
3-(3-クロロプロピル)イミダゾリジン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3-Chloropropyl)imidazolidine-2,4-dione” is a biochemical used for proteomics research . It has a molecular formula of C6H9ClN2O2 and a molecular weight of 176.6 .
Synthesis Analysis
The synthesis of compounds containing imidazolidine-2,4-dione cores can be achieved through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another approach, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(3-Chloropropyl)imidazolidine-2,4-dione” include Knoevenagel condensation and Bucherer–Berg modifications .Physical and Chemical Properties Analysis
“3-(3-Chloropropyl)imidazolidine-2,4-dione” is a light yellow powder . It has a molecular formula of C6H9ClN2O2 and a molecular weight of 176.6 .科学的研究の応用
プロテオミクス研究
“3-(3-クロロプロピル)イミダゾリジン-2,4-ジオン”は、プロテオミクス研究で使用されます . プロテオミクスは、タンパク質、特にその構造と機能の大規模な研究です。この化合物は、タンパク質の相互作用、修飾、局在化を研究するために使用できます。
有機合成
この化合物は、有機合成における試薬として使用されます. 有機合成は、有機化合物の調製方法です。これは、試薬や反応条件の選択など、合成ルートの設計を支配する一連の原則と概念に基づいた科学です。
生化学的プロセス
“3-(3-クロロプロピル)イミダゾリジン-2,4-ジオン”は、生化学的プロセスにおける触媒として使用されます. 触媒は、反応のエネルギー障壁(活性化エネルギー)を下げることで、化学反応の速度を上げる物質です。生化学的プロセスでは、複雑な反応を促進する上で重要な役割を果たします。
創薬
この化合物は、新規薬物の開発における出発物質として使用されます. 創薬プロセスには、特定の生体標的または経路と相互作用することを目的とした化合物の設計と合成が含まれます。
抗けいれん薬および抗不整脈薬の特性
“3-(3-クロロプロピル)イミダゾリジン-2,4-ジオン”などのヒダントインとその誘導体は、抗けいれん薬および抗不整脈薬の特性を持つ医薬品群を構成しています . これらは、てんかんや心臓不整脈の治療に使用されます。
糖尿病の治療
これらの化合物は、糖尿病に対しても使用されます . これらは、血糖値の調節や糖尿病に伴う合併症の予防に役立ちます。
作用機序
While the specific mechanism of action for “3-(3-Chloropropyl)imidazolidine-2,4-dione” is not mentioned, compounds containing imidazolidine-2,4-dione cores have shown potential as anticonvulsant agents . They were found to have a high binding affinity towards the Voltage-Gated Sodium Channel Inner Pore (VGCIP), which is significant in controlling the voltage-dependent Na-channels of neurons and the influx of Ca from nerve cells .
将来の方向性
特性
IUPAC Name |
3-(3-chloropropyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c7-2-1-3-9-5(10)4-8-6(9)11/h1-4H2,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUOJUFJNQGWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
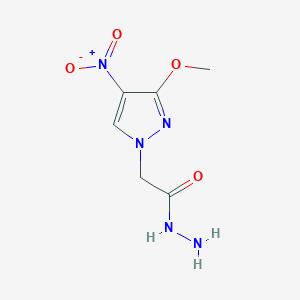

![2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2579131.png)

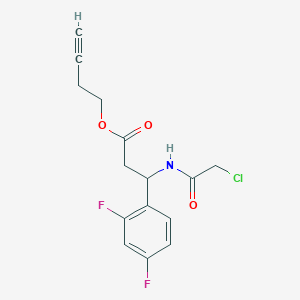
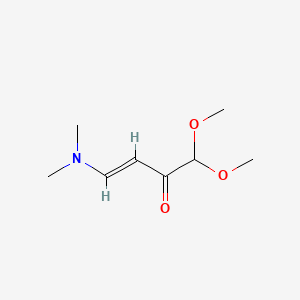
![3-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2579137.png)
![N-(3-CHLORO-2-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2579139.png)
![Tert-butyl N-[4-[(6-chloropyridazine-3-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2579140.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2579144.png)
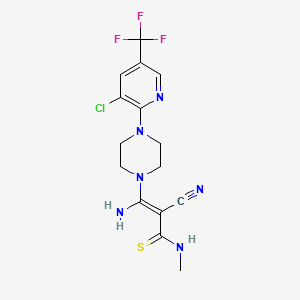
![2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2579146.png)
![7-Pyridin-3-yl-1,7-diaza-spiro[4.4]nonane 3HCl](/img/structure/B2579147.png)
![2,3,4-trimethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2579149.png)
